BENGHE Validation & Comparative

Check Availability & Pricing

Picropodophyllin (AXL1717): A Comparative
Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Picropodophyllin

Cat. No.: B173353

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for picropodophyllin
(AXL1717), a small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). We
will objectively compare its performance with alternative AXL inhibitors, supported by
experimental data, to offer valuable insights for researchers and drug development
professionals.

Introduction to Picropodophyllin (AXL1717)

Picropodophyllin (AXL1717) is an orally bioavailable small molecule that has been
investigated for its anti-cancer properties. It primarily functions as a selective inhibitor of the
Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell growth, proliferation, and
survival.[1][2] Overexpression and activation of the IGF-1R signaling pathway are implicated in
the development and progression of various cancers, making it a rational target for therapeutic
intervention.[3]

Mechanism of Action: The IGF-1R Signaling
Pathway

Picropodophyllin exerts its anti-tumor effects by interfering with the IGF-1R signaling
cascade. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation,
initiating a cascade of downstream signaling events. Two major pathways are activated: the
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phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase
(MAPK)/ERK pathway. These pathways collectively promote cell survival, proliferation, and
differentiation.[4][5] Picropodophyllin's inhibition of IGF-1R phosphorylation effectively blocks

these downstream signals.
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Figure 1: Picropodophyllin's Inhibition of the IGF-1R Signaling Pathway.
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Clinical Trial Data for Picropodophyllin (AXL1717)

Picropodophyllin has been evaluated in several early-phase clinical trials across different
cancer types. Below is a summary of the key findings.

Phase | Trial in Relapsed Malignant Astrocytomas

A Phase | study investigated the safety and preliminary efficacy of AXL1717 in nine patients
with recurrent glioblastoma or gliosarcoma.[1][2][6]

Efficacy:
Endpoint Result
Tumor Response (Stable Disease) 44% (4 out of 9 patients)[1][6]

3 patients experienced stable disease for 8-12

Prolonged Stable Disease
months[1][6]

| Overall Survival (in patients with stable disease) | Ranged from 20 to 33 months[1] |

Safety: The most common treatment-related adverse event was neutropenia, which was
generally reversible.[1][2] One patient experienced a fatal sepsis due to pancytopenia.[1][6]

Phase la/b Trial in Advanced Solid Tumors

This dose-escalation study enrolled patients with various advanced solid tumors who had no
remaining treatment options.

Efficacy (Phase Ib):

Endpoint Result
Partial Tumor Response 4 patients (mainly with NSCLC)[7][8]
Stable Disease 12 patients with NSCLCJ[8]

Median Time to Progression (NSCLC patients) 31 weeks[8]
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| Median Survival Time (NSCLC patients) | 60 weeks[8] |

Safety: The dose-limiting toxicity was identified as reversible neutropenia. The recommended
Phase Il dose (RP2D) was established at 400 mg twice daily on a continuous 28-day schedule.

[8]

Phase Il Randomized Study in Non-Small Cell Lung
Cancer (NSCLC)

This study compared AXL1717 to docetaxel in patients with previously treated, locally
advanced or metastatic NSCLC.[9][10]

Efficacy:
Endpoint AXL1717 (n=58) Docetaxel (n=41) p-value
12-week
Progression-Free 25.9% 39.0% 0.19[9][10]

Survival (PFS) Rate

| Median Overall Survival (OS) | 38.7 weeks | 37.4 weeks | 0.661[10] |

Safety: Some early neutropenic events in the AXL1717 group were serious, with some being
fatal. This was managed with dose reduction and increased patient monitoring.[9]

Comparison with Alternative AXL Inhibitors

While picropodophyllin primarily targets IGF-1R, its development has occurred alongside a
class of drugs that target the AXL receptor tyrosine kinase, another important pathway in
cancer progression and drug resistance. Here, we compare AXL1717's clinical data with that of
two prominent AXL inhibitors: bemcentinib and batiraxcept.

The AXL signaling pathway, activated by its ligand Gas6, plays a crucial role in cell survival,
proliferation, migration, and invasion. Its upregulation is associated with poor prognosis and
resistance to various cancer therapies.[11][12][13]
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Figure 2: Overview of the AXL Receptor Signaling Pathway.

Bemcentinib (BGB324)

Bemcentinib is a first-in-class, selective, oral AXL inhibitor.[14] It has been investigated in
combination with other anti-cancer agents, particularly in NSCLC.
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Clinical Trial Data (Phase 1l BGBCO008 in NSCLC): This trial evaluated bemcentinib in
combination with pembrolizumab in patients with previously treated advanced NSCLC.[14][15]
[16][17][18]

Endpoint (cAXL-positive patients) Result
Objective Response Rate (ORR) 40%][16]
Median Overall Survival (OS) 12.2 months[16]

Batiraxcept (AVB-S6-500)

Batiraxcept is a recombinant fusion protein that acts as a decoy receptor for Gas6, thereby
inhibiting AXL signaling.[19][20][21] It has been studied in various solid tumors, including clear
cell renal cell carcinoma (ccRCC).

Clinical Trial Data (Phase 1b/2 in ccRCC): This study evaluated batiraxcept in combination with
cabozantinib.[19][20][21]

Endpoint (Combination Therapy) Result

Objective Response Rate (ORR) 46%[19]

6-month Progression-Free Survival (PFS) Rate 79%([19]

Experimental Protocols
Picropodophyllin (AXL1717) Trials - General Protocol
Design

o Phase | (Malignant Astrocytomas): This was a single-center, open-label, dose-escalation
study. Patients received AXL1717 orally twice daily in 35-day cycles (28 days on, 7 days off).
The starting dose was 300 mg twice daily, with de-escalation to 215 mg twice daily in some
patients due to toxicity.[1][2][22]

e Phase la/b (Advanced Solid Tumors): This was a prospective, single-armed, open-label,
dose-finding study. Phase la involved single-day dosing, while Phase Ib involved multi-day
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dosing (up to 28 days) to determine the RP2D.[7][8]

e Phase Il (NSCLC): This was an open-label, randomized, multicenter study. Patients were
randomized 3:2 to receive either AXL1717 (400 mg, later 300 mg, orally twice daily) or
docetaxel (75 mg/m? intravenously every 21 days) for a treatment duration of 12 weeks.[9]
[10]

Bemcentinib (BGBC008) - Phase Il NSCLC Trial Protocol

» Study Design: This was an open-label, multi-center, single-arm, two-stage study.[15][16]

o Treatment: Patients received bemcentinib (400 mg loading dose, then 200 mg daily) in
combination with pembrolizumab (200 mg every 3 weeks).[15][16]

» Patient Population: Patients with advanced NSCLC who had progressed after platinum-
based chemotherapy.[16]

Batiraxcept - Phase 1b/2 ccRCC Trial Protocol

» Study Design: This was a Phase 1b/2, open-label, multi-part study. The Phase 1b portion
was a 3+3 dose-escalation design.[19][20][21][23]

o Treatment: Patients received batiraxcept (15 mg/kg or 20 mg/kg) in combination with
cabozantinib (60 mg daily).[19][20][21]

» Patient Population: Patients with advanced or metastatic clear cell renal cell carcinoma who
had received prior front-line treatment.[19][20][21]

Conclusion

The clinical development of picropodophyllin (AXL1717) has demonstrated modest anti-tumor
activity, particularly in inducing stable disease in some heavily pretreated patient populations.
However, the Phase Il trial in NSCLC did not show superiority over standard chemotherapy.
The primary dose-limiting toxicity observed was neutropenia.

In comparison, targeted AXL inhibitors like bemcentinib and batiraxcept, often used in
combination therapies, have shown promising objective response rates in specific cancer
types. The differing mechanisms of action and target patient populations make direct
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comparisons challenging. Picropodophyllin's development as a single agent targeting the
IGF-1R pathway faced hurdles, while the field of AXL inhibition continues to evolve with a focus
on combination strategies to overcome drug resistance. Further research is needed to identify
patient populations that may derive the most benefit from IGF-1R or AXL targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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